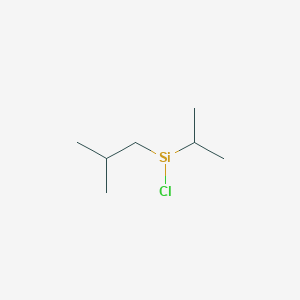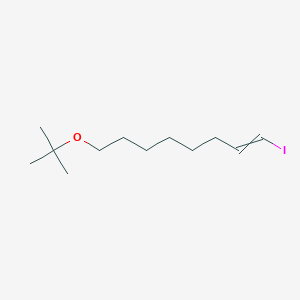
8-tert-Butoxy-1-iodooct-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-tert-Butoxy-1-iodooct-1-ene is an organic compound with the molecular formula C12H23IO. It is a derivative of octene, where an iodine atom is attached to the first carbon and a tert-butoxy group is attached to the eighth carbon. This compound is of interest due to its unique structure and reactivity, making it useful in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-tert-Butoxy-1-iodooct-1-ene typically involves the iodination of 1-octene followed by the introduction of the tert-butoxy group. One common method involves the reaction of 1-octene with iodine in the presence of a catalyst such as copper(I) iodide and 1,10-phenanthroline. The reaction is carried out in N,N-dimethylformamide (DMF) at room temperature, followed by the addition of tert-butyl alcohol and a base like sodium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and tert-butylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-tert-Butoxy-1-iodooct-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as in the Suzuki-Miyaura coupling reaction.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Elimination Reactions: The tert-butoxy group can be eliminated to form alkenes.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boron reagents in the presence of a base.
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted alkenes depending on the nucleophile used.
Oxidation Products: Corresponding alcohols, ketones, or carboxylic acids.
Reduction Products: Alkanes or partially reduced intermediates.
Scientific Research Applications
8-tert-Butoxy-1-iodooct-1-ene is used in several scientific research applications:
Biology: Used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-tert-Butoxy-1-iodooct-1-ene in chemical reactions involves the activation of the iodine atom and the tert-butoxy group. In substitution reactions, the iodine atom is typically the leaving group, while the tert-butoxy group can act as a protecting group or participate in elimination reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
1-Iodooct-1-ene: Similar structure but lacks the tert-butoxy group.
8-Bromo-1-octene: Bromine instead of iodine, different reactivity.
8-Chloro-1-octene: Chlorine instead of iodine, different reactivity.
Uniqueness
8-tert-Butoxy-1-iodooct-1-ene is unique due to the presence of both the iodine atom and the tert-butoxy group, which provide distinct reactivity and versatility in chemical synthesis. The tert-butoxy group offers steric hindrance and can act as a protecting group, while the iodine atom is a good leaving group in substitution reactions .
Properties
CAS No. |
121587-83-5 |
|---|---|
Molecular Formula |
C12H23IO |
Molecular Weight |
310.21 g/mol |
IUPAC Name |
1-iodo-8-[(2-methylpropan-2-yl)oxy]oct-1-ene |
InChI |
InChI=1S/C12H23IO/c1-12(2,3)14-11-9-7-5-4-6-8-10-13/h8,10H,4-7,9,11H2,1-3H3 |
InChI Key |
KXBONFWWYPKGQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCCCCCC=CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(4-hydroxyphenyl)sulfanyl]prop-2-enoate](/img/structure/B14283690.png)

![[2,6,15,19-Tetraazaicosane-1,20-diyldi(4,1-phenylene)]dimethanesulfonic acid](/img/structure/B14283704.png)
![1-[tert-Butyl(dimethoxy)silyl]piperidine](/img/structure/B14283711.png)
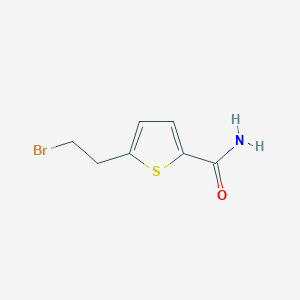
![Aziridine, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14283715.png)
![1-[(4-Chlorophenoxy)methyl]pyrano[2,3-c][1]benzopyran-5(3H)-one](/img/structure/B14283718.png)
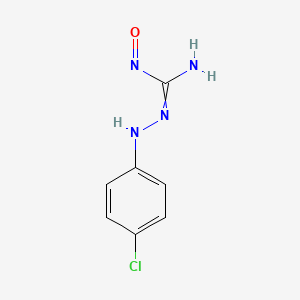
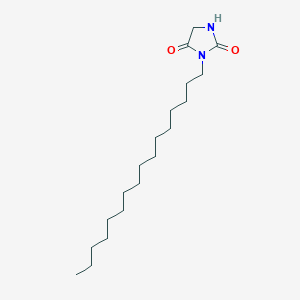
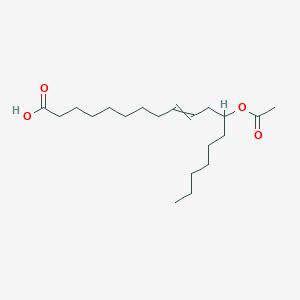

![lithium;1,3,5-trimethyl-2-[3-(2,4,6-trimethylphenyl)benzene-2-id-1-yl]benzene](/img/structure/B14283751.png)
![1,2,3-Trifluoro-5-[2-(4-pentylcyclohexyl)ethyl]benzene](/img/structure/B14283756.png)
